

Technical Whitepaper: Potassium Octadecanoate-2,2-D2

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Compound of Interest

Compound Name: Potassium octadecanoate-2,2-D2

CAS No.: 352438-86-9

Cat. No.: B1459247

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Physicochemical Properties, Metabolic Stability, and Analytical Applications[1][2]

Part 1: Executive Summary

Potassium Octadecanoate-2,2-D2 (Potassium Stearate-2,2-d2) is the potassium salt of stearic acid, isotopically labeled with two deuterium atoms at the alpha-carbon (C2) position.[1][2] Beyond its utility as a high-purity internal standard for mass spectrometry, this compound serves as a critical probe for investigating fatty acid metabolism.[2]

The substitution of hydrogen with deuterium at the C2 position introduces a Kinetic Isotope Effect (KIE) that specifically targets the initial step of mitochondrial

-oxidation.[1][2] Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, the rate of enzymatic dehydrogenation is altered, allowing researchers to decouple metabolic flux rates and identify rate-limiting steps in lipid catabolism.[1][2]

This guide provides a comprehensive technical analysis of the compound's properties, handling protocols for biological assays, and its mechanistic role in drug development and lipidomics.[2]

Part 2: Chemical Identity & Structure[4]

Compound Name: **Potassium Octadecanoate-2,2-d2** Synonyms: Potassium Stearate-2,2-d2; Octadecanoic acid-2,2-d2 potassium salt CAS Number (Salt): 352438-86-9 CAS Number (Parent Acid): 19905-58-9 Molecular Formula:

Molecular Weight: 324.58 g/mol (Salt); ~286.49 g/mol (Free Acid) Isotopic Purity:

98 atom % D[1][2]

Structural Visualization

The following diagram illustrates the molecular structure, highlighting the critical deuterium substitution at the alpha-carbon (C2) adjacent to the carboxylate group.[1][2]

Caption: Structural representation highlighting the C2 alpha-carbon deuteration, the site of Acyl-CoA Dehydrogenase activity.

Part 3: Physicochemical Properties[1][3]

Understanding the physical behavior of **Potassium Octadecanoate-2,2-D2** is essential for preparing stable stock solutions and preventing experimental artifacts such as precipitation or micellar aggregation.[2]

Property	Value/Description	Technical Insight
Solubility	Soluble in hot water (>50°C), Ethanol, Methanol.[1]	Insoluble in cold water due to the "Krafft Point" of stearates. [1][2] Solutions must be heated to clarify.
Krafft Point	~35–40 °C	Below this temperature, the solubility of the monomer drops drastically, leading to precipitation.[1]
CMC	~0.45 mM (at 50°C)	Critical Micelle Concentration. [1][2] Above this concentration, the salt forms micelles.[2] For monomeric delivery to cells, use BSA conjugation (see Protocol A).[2]
Appearance	White crystalline powder	Hygroscopic; store in a desiccator.[1][2]
pKa (Acid)	~4.75	At physiological pH (7.4), it exists almost entirely as the ionized carboxylate anion.[1][2]

Expert Note on Stability: The deuterium label at C2 is stable under neutral and acidic conditions.[2] However, exchange with solvent protons can occur under strong basic conditions (pH > 12) at elevated temperatures.[2] Avoid prolonged exposure to hot alkaline solutions to maintain isotopic integrity.[2]

Part 4: Biological & Metabolic Implications[1][4]

The primary utility of **Potassium Octadecanoate-2,2-D2** in drug discovery lies in its resistance to the initial step of mitochondrial

-oxidation.[1]

1. The Deuterium Kinetic Isotope Effect (KIE)

The rate-limiting step in the

-oxidation of saturated fatty acids is catalyzed by Acyl-CoA Dehydrogenase.[1][2] This enzyme abstracts a proton (or deuteron) from the

-carbon (C2) and the

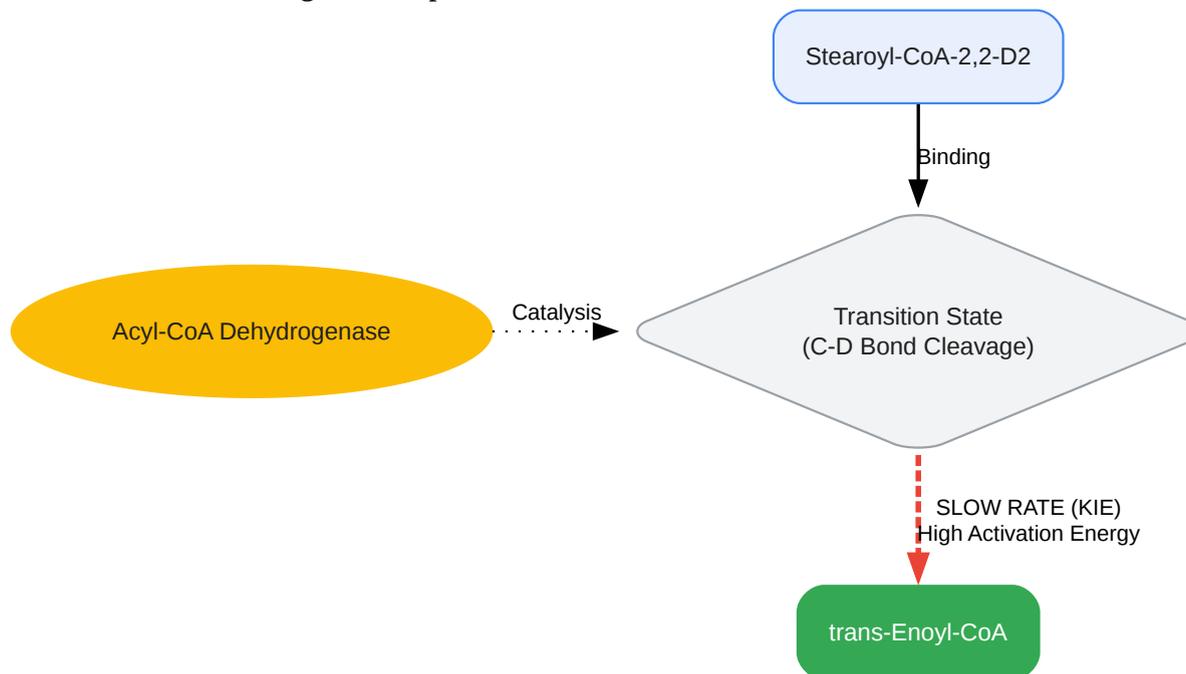
-carbon (C3) to form a trans-double bond.[1][2]

- Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.[2]
- Result: Breaking the C-D bond requires more activation energy.[2] This results in a primary KIE () typically ranging from 2 to 6.[1][2]
- Application: By comparing the oxidation rate of unlabeled stearate vs. stearate-2,2-d₂, researchers can determine if the dehydrogenation step is rate-limiting in a specific disease model or drug treatment.[1]

2. Metabolic Pathway Blockade

The following diagram illustrates how the C2-deuteration acts as a "metabolic brake."

Figure 2: Impact of C2-Deuteration on Beta-Oxidation



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Caption: Deuterium at C2 increases the activation energy for Acyl-CoA Dehydrogenase, significantly slowing the conversion to trans-Enoyl-CoA.[1]

Part 5: Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Stock (For Cell Culture)

Purpose: Free fatty acids are toxic to cells and insoluble in media.[1][2] Conjugation to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) at a molar ratio of ~4:1 to 6:1 renders them soluble and physiologically available.[1][2]

- Reagents:
 - **Potassium Octadecanoate-2,2-D2**. [1][2][3][4]

- BSA, Fatty Acid Free (lyophilized powder).[2]
- 150 mM NaCl solution.[2]
- Procedure:
 - Step 1 (Fatty Acid Solution): Dissolve **Potassium Octadecanoate-2,2-D2** in hot water (70°C) to create a 20 mM clear stock solution.[1][2] Note: If the solution is cloudy, the temperature is below the Krafft point.[1]
 - Step 2 (BSA Solution): Prepare a 2.4 mM BSA solution in 150 mM NaCl at 37°C. Filter sterilize (0.22 µm).
 - Step 3 (Conjugation): While stirring the BSA solution at 37°C, slowly add the hot fatty acid solution dropwise.
 - Target Ratio: 5 mM Fatty Acid : 0.83 mM BSA (6:1 ratio).[1][2]
 - Step 4 (Equilibration): Stir at 37°C for 30–60 minutes until optically clear.
 - Step 5 (Storage): Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Internal Standard for Lipidomics (LC-MS/MS)

Purpose: Use as a surrogate to quantify endogenous stearic acid.[1][2]

- Stock Preparation:
 - Dissolve 1 mg of **Potassium Octadecanoate-2,2-D2** in 1 mL of Methanol/Chloroform (1:1).
- Sample Extraction (Bligh & Dyer modified):
 - Add 10 µL of Internal Standard stock to the biological sample (plasma/tissue homogenate) before extraction.[2]
 - Perform extraction (e.g., Methanol:Chloroform:Water).[2]
- Analysis:

- Monitor the transition of the deuterated parent ion in Negative Ion Mode (ESI-).[1][2]
- Parent Mass: $[M-H]^- = 285.47$ (D2) vs 283.47 (Unlabeled).[1][2]
- Note: Ensure the mass resolution is sufficient to distinguish the D2 peak from the M+2 isotope of natural stearate (caused by C natural abundance).

Part 6: Safety & Handling

- Hazards: Causes skin irritation and serious eye irritation (H315, H319).[2]
- Inhalation: May cause respiratory irritation.[2][5] Handle powder in a fume hood.
- Storage: Store at room temperature or 4°C in a tightly sealed container. Hygroscopic nature requires protection from moisture to ensure accurate weighing.[2]

Part 7: References

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